molecular formula C16H23N3O2 B12279757 Eseroline, dimethylcarbamate

Eseroline, dimethylcarbamate

Cat. No.: B12279757
M. Wt: 289.37 g/mol
InChI Key: IUHMWLMDASQDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eseroline, dimethylcarbamate is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16-8-9-18(4)14(16)19(5)13-7-6-11(10-12(13)16)21-15(20)17(2)3/h6-7,10,14H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHMWLMDASQDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemistry:the Stereochemistry of the Eseroline Core is Critical for Potent Cholinesterase Inhibition. Synthesis and Evaluation Are Almost Exclusively Focused on the Eseroline Scaffold, Which Corresponds to the Natural Configuration of Physostigmine and Demonstrates Significantly Higher Activity Than Its + Enantiomer.

Preclinical in Vitro and Non Human in Vivo Research Methodologies

In Vitro Enzymatic Assays for Comprehensive Kinetic Characterization

The initial step in characterizing a potential cholinesterase inhibitor is to determine its direct interaction with its target enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymatic assays are crucial for quantifying the compound's potency and selectivity.

The most common method employed is the spectrophotometric assay developed by Ellman, which measures the activity of cholinesterases by detecting the product of substrate hydrolysis. In these assays, the enzyme is incubated with a range of concentrations of the inhibitor, and the enzyme's activity is measured. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comprehensive kinetic studies would further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or pseudo-irreversible), which is vital for understanding the compound's duration of action. For carbamate (B1207046) inhibitors like rivastigmine (B141), the inhibition is often "pseudo-irreversible" due to the formation of a carbamoylated enzyme intermediate that is slow to hydrolyze. nih.gov

Table 1: Illustrative Inhibitory Potency of Related Cholinesterase Inhibitors This table presents example data from related compounds to illustrate typical findings from enzymatic assays.

CompoundTarget EnzymeIC₅₀ ValueSource
Physostigmine (B191203)Human Erythrocyte AChE5 x 10⁻⁶ M tandfonline.comnih.gov
PhysostigmineEquine BChE10⁻⁶ M tandfonline.comnih.gov
RivastigmineHuman AChE32.1 µM nih.gov
Rivastigmine DerivativesHuman BChE0.9 - 1.7 µM nih.gov

Cellular Bioactivity Assessments and Mechanistic Investigations

Following enzymatic characterization, the focus shifts to cellular models to assess the compound's effects in a more complex biological environment. These assays can confirm that the compound is active at the cellular level and can provide insights into its mechanisms of action beyond simple enzyme inhibition.

Human neuroblastoma cell lines, such as SH-SY5Y, are frequently used to model neurodegenerative conditions. For a compound like Eseroline (B613827), dimethylcarbamate (B8479999), these cells could be used to investigate neuroprotective effects against insults like amyloid-beta (Aβ) peptide toxicity or oxidative stress. nih.gov Endpoints in these studies often include cell viability, apoptosis markers (e.g., caspase activation), and mitochondrial function. tandfonline.comnih.gov

Fluorescently-tagged versions of related compounds, such as physostigmine-fluorescein, have been used to visualize the location of active AChE within cells and tissues, confirming target engagement in a cellular context. tandfonline.comnih.gov Such techniques could be adapted to track the cellular distribution and target interaction of Eseroline, dimethylcarbamate.

Table 2: Examples of Cellular Bioactivity Findings for Related Compounds This table provides examples of data obtained from cellular bioactivity studies of similar compounds.

Compound ClassCell LineExperimental ModelKey FindingSource
Rivastigmine HybridsSH-SY5YAβ₄₂ and Oxidative Stress-Induced ToxicityPrevention of toxicity and neuroprotection nih.gov
Physostigmine-FluoresceinHeLa, HL-60, JurkatApoptosis InductionBinding sites for active AChE localized within the nucleolus and cytoplasm during apoptosis tandfonline.comnih.gov

Application of Non-Animal Models (NAMs) in Early-Stage Evaluation

In recent years, there has been a significant push to incorporate non-animal models (NAMs) into preclinical research, guided by the "Three Rs" principle: Replacement, Reduction, and Refinement of animal use. researchgate.nettcd.ie These advanced models offer more human-relevant data and can improve the efficiency of the drug development process.

The use of human cell-based systems is a critical NAM for evaluating both the efficacy and potential toxicity of new compounds. nih.gov For respiratory toxicity, for instance, human bronchial epithelial cell lines (e.g., BEAS-2B) and reconstructed 3D human tissue models (e.g., MucilAir™) are exposed to substances at an air-liquid interface to mimic inhalation exposure. nih.govnih.govsemanticscholar.org Key parameters measured include cell viability, cytotoxicity, barrier integrity, and the secretion of inflammatory markers. nih.gov While not a primary route for a neuro-active compound, these systems exemplify the sophisticated human-relevant platforms available for toxicity screening. For a compound like this compound, similar systems using human-induced pluripotent stem cell (iPSC)-derived neurons would be highly relevant for efficacy and neurotoxicity screening. tox21.gov

Organoids and microphysiological systems (MPS), also known as "organ-on-a-chip" technologies, represent a significant leap forward in in vitro modeling. nih.gov These systems use human cells to create miniaturized, functional units of organs that recapitulate key aspects of in vivo physiology, including 3D architecture and fluid flow. nih.govresearchgate.net

For a neuro-active compound, a "brain-on-a-chip" model containing human neurons and other supportive brain cells (astrocytes, microglia) would be an invaluable tool. Such a system could be used to study the effects of this compound on neuronal activity, synaptic function, and blood-brain barrier penetration, providing a dynamic and human-relevant assessment of its pharmacological properties. altex.org Although still an emerging technology, MPS holds immense promise for improving the prediction of human responses to new drugs. nih.gov

In silico, or computational, methods are used extensively in early drug discovery to predict the properties of a compound before it is synthesized or tested in the lab. nih.gov These methods help prioritize candidates and identify potential liabilities early on. Key in silico approaches include:

Quantitative Structure-Activity Relationship (QSAR): These models correlate the chemical structure of compounds with their biological activity or toxicity. ceon.rs

Molecular Docking: This technique simulates the binding of a compound to the 3D structure of its target protein (e.g., AChE), predicting binding affinity and orientation. benthamdirect.com

ADMET Prediction: Algorithms predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mazums.ac.ir This includes predictions of properties like lipophilicity (LogP), water solubility, and adherence to drug-likeness rules such as Lipinski's Rule of Five. researchgate.netnih.gov

Table 3: Illustrative In Silico ADMET Predictions for Donepezil, a Related AChE Inhibitor This table shows example data from in silico prediction tools for a clinically used drug in the same class.

PropertyPredicted Value for DonepezilSignificanceSource
Molecular Weight379.49 g/mol Adheres to Lipinski's Rule (<500) mazums.ac.ir
Consensus LogP4.00Indicates good lipophilicity for membrane permeability mazums.ac.ir
Topological Polar Surface Area (TPSA)38.77 ŲSuggests good potential for oral bioavailability and CNS penetration (<90 Ų) mazums.ac.ir
Lipinski's Rule of Five Violations0Predicts "drug-like" oral bioavailability mazums.ac.ir

In Vivo Efficacy Studies in Non-Human Animal Models

While NAMs are advancing rapidly, in vivo studies in non-human animal models remain a critical step to understand a compound's effects on a whole, integrated biological system. frontiersin.org These studies are essential for demonstrating efficacy in a disease-relevant context.

For a compound intended to treat cognitive deficits, rodent models are commonly used. For example, cognitive impairment can be induced chemically (e.g., with scopolamine), through the administration of inflammatory agents like lipopolysaccharide (LPS), or in models of traumatic brain injury (TBI). nih.govnih.govtandfonline.com The compound is then administered, and its ability to rescue or improve cognitive function is assessed using behavioral tests such as the Morris water maze (spatial memory) or passive avoidance tests (learning and memory). nih.gov

Following behavioral assessments, brain tissue is often analyzed to investigate the underlying neurobiological changes, such as reductions in neuroinflammation, changes in synaptic protein levels, or modulation of neurotransmitter systems. nih.gov

Table 4: Representative Findings from In Vivo Efficacy Studies of Galantamine This table summarizes findings from non-human animal studies of galantamine, another AChE inhibitor, to illustrate the type of data generated.

Animal ModelCompoundBehavioral TestKey Neurobiological FindingsSource
LPS-induced Neuroinflammation (Mouse)GalantaminePassive Avoidance, Spatial LearningInhibited gliosis and pro-inflammatory cytokine expression; increased synapse-associated proteins in the hippocampus. nih.gov
Traumatic Brain Injury (Rat)GalantamineMorris Water MazeDecreased AChE activity and increased nicotinic ACh receptor expression in the frontal cortex and hippocampus. nih.gov
Scopolamine-induced Amnesia (Rat)Galantamine NanoparticlesSpatial MemoryEnhanced cholinergic transmission and suppressed beta-amyloid deposition. tandfonline.com

Due to a lack of specific scientific data for "this compound" in the provided search results, this article cannot be generated. The available research primarily focuses on the related compound "eseroline," and no information was found regarding the preclinical in vitro and non-human in vivo research methodologies for "this compound" itself, specifically concerning its use in rodent models for neurobiological investigations or its compound distribution and blood-brain barrier permeability.

Metabolic Transformations and Biodegradation Pathways of Eseroline, Dimethylcarbamate and Analogues

Hydrolytic Cleavage of the Carbamate (B1207046) Linkage

The primary metabolic and degradation pathway for physostigmine (B191203) and its analogues is the hydrolytic cleavage of the carbamate ester bond. This reaction breaks the molecule into an alcohol (eseroline, in the case of physostigmine) and a carbamic acid derivative, which is unstable and subsequently decomposes. In the body, this hydrolysis is rapidly carried out by cholinesterases, the very enzymes these compounds are often designed to inhibit drugbank.com. This enzymatic breakdown contributes significantly to the short biological half-life of compounds like physostigmine tandfonline.com.

Beyond enzymatic action, this hydrolysis also occurs non-enzymatically in aqueous environments. The rate and extent of this spontaneous degradation are highly dependent on the pH of the solution. This chemical instability is a critical factor in the formulation and storage of these compounds as well as their behavior in biological systems. The process results in the inactivation of the parent compound, as the resulting metabolite, eseroline (B613827), has significantly weaker anticholinesterase activity semanticscholar.orguobasrah.edu.iq.

pH-Dependent Degradation Kinetics

The stability of the carbamate linkage is profoundly influenced by the hydrogen ion concentration (pH) of the surrounding medium. The degradation of physostigmine in aqueous solutions follows specific acid-base catalysis, meaning the reaction is catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions tandfonline.comnih.gov.

Research into the anaerobic stability of physostigmine solutions has shown that the compound is most stable in acidic conditions. The minimum degradation rate constant, and therefore the greatest stability, was observed at a pH of 3.4 tandfonline.comnih.gov. As the pH increases from this point towards neutral and alkaline conditions, the rate of hydrolysis increases significantly tandfonline.comnih.gov. This indicates that the carbamate linkage is more susceptible to base-catalyzed hydrolysis. Under aerobic conditions, the degradation is more rapid, but the point of maximum stability is still found in the acidic range, between pH 2.2 and 3.0 tandfonline.com. Some studies suggest that for practical purposes in solution, a pH of 6 is optimal for stability, though this does not represent the point of slowest kinetic degradation uobasrah.edu.iq.

The table below summarizes the relationship between pH and the stability of physostigmine, the precursor to the eseroline metabolite.

pH ConditionRelative Degradation RateKey Findings
Strongly Acidic (e.g., pH < 3)IncreasingDegradation is subject to acid catalysis.
Acidic (pH 3.4)MinimumPoint of maximum stability under anaerobic conditions tandfonline.comnih.gov.
Weakly Acidic to Neutral (pH > 4)IncreasingThe rate of hydrolysis increases as pH moves towards 7.0.
Alkaline (pH > 7)HighThe carbamate linkage is highly susceptible to base-catalyzed hydrolysis.

Formation of Eseroline as a Metabolite from Related Carbamates

Eseroline is the major and well-documented metabolite formed from the hydrolysis of physostigmine drugbank.comtandfonline.comresearchgate.net. Following administration, physostigmine is rapidly broken down, leading to the systemic appearance of eseroline researchgate.net. The formation of this metabolite is a direct consequence of the carbamate cleavage described above.

However, not all carbamate-based cholinesterase inhibitors metabolize to form eseroline. The structure of the alcohol portion of the ester determines the resulting metabolite. For example, rivastigmine (B141) is another carbamate-type cholinesterase inhibitor, but it is structurally distinct from physostigmine researchgate.net. Its metabolism also proceeds via cholinesterase-mediated hydrolysis of the carbamate bond. Yet, this process yields a decarbamylated metabolite known as NAP226-90, not eseroline researchgate.net. This highlights that while carbamate hydrolysis is a common pathway for this class of drugs, the specific metabolites generated are unique to the parent compound's structure.

Future Directions and Emerging Research Avenues

Development of Novel Eseroline (B613827) Dimethylcarbamate (B8479999) Scaffolds with Optimized Pharmacological Profiles

The development of novel molecular scaffolds derived from or inspired by eseroline, dimethylcarbamate is a key area for future research. The primary goal is to enhance the pharmacological properties of the molecule, aiming for improved efficacy, selectivity, and pharmacokinetic profiles.

One promising approach is scaffold hopping , where the core structure of eseroline is replaced with a different, isosteric framework. chemrxiv.orgplos.org This strategy can lead to the discovery of novel chemotypes with distinct intellectual property landscapes and potentially improved drug-like properties. plos.org For instance, replacing the pyrroloindoline core with other heterocyclic systems could modulate the compound's interaction with its primary target, acetylcholinesterase (AChE), and other potential off-target proteins. The aim is to retain the essential pharmacophoric features responsible for inhibitory activity while altering properties such as solubility, metabolic stability, and blood-brain barrier penetration.

Furthermore, structure-activity relationship (SAR) studies on existing physostigmine (B191203) analogs have demonstrated that modifications to the carbamate (B1207046) moiety and the N(1)-position of the eseroline core can significantly influence potency and selectivity. nih.gov Future research will likely focus on creating a diverse library of eseroline dimethylcarbamate analogs with systematic variations at these positions. This could involve the introduction of different alkyl and aryl substituents on the carbamate nitrogen or the exploration of bioisosteric replacements for the carbamate group itself. The overarching goal is to develop compounds with a prolonged duration of action and a reduced side-effect profile compared to parent compounds like physostigmine. nih.gov

Scaffold Modification Strategy Objective Potential Outcome
Scaffold Hopping Discover novel chemotypesImproved drug-like properties, novel intellectual property
Carbamate Moiety Modification Optimize potency and selectivityEnhanced therapeutic index
N(1)-Position Substitution Modulate pharmacokineticsImproved duration of action and metabolic stability

Integration of Advanced Computational and Experimental Methodologies for Compound Discovery

The discovery and optimization of novel eseroline dimethylcarbamate analogs will be significantly accelerated by the integration of sophisticated computational and experimental techniques.

Computational approaches , such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the binding interactions of eseroline derivatives with their biological targets. nih.govnih.gov These methods can predict the binding affinity and orientation of novel analogs within the active site of acetylcholinesterase, guiding the rational design of more potent inhibitors. nih.gov Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build predictive models that correlate the structural features of the analogs with their biological activity, enabling the prioritization of compounds for synthesis. frontiersin.org

In addition to target-based approaches, ligand-based virtual screening can be utilized to identify novel scaffolds that mimic the pharmacophoric features of this compound. This involves searching large chemical databases for molecules with similar shapes and electrostatic properties.

These computational predictions will be validated and refined through advanced experimental methodologies . High-throughput screening (HTS) can be used to rapidly assess the inhibitory activity of large libraries of synthesized analogs against acetylcholinesterase and other relevant enzymes. The development of more efficient and versatile synthetic routes will be crucial for generating this chemical diversity. stevens.edu

Methodology Application in Eseroline Dimethylcarbamate Research Expected Advancement
Molecular Docking Predict binding modes and affinities of new analogsRational design of more potent inhibitors
Molecular Dynamics Simulations Elucidate the dynamic interactions between ligands and targetsUnderstanding of the molecular basis of inhibition
3D-QSAR Develop predictive models for biological activityPrioritization of synthetic targets
High-Throughput Screening Rapidly evaluate the activity of large compound librariesAccelerated discovery of lead compounds

Investigation of Novel Biological Targets and Mechanistic Pathways for Therapeutic Exploration

While the primary mechanism of action for this compound and its analogs is the inhibition of cholinesterases, future research will likely explore their potential interactions with other biological targets and their modulation of different mechanistic pathways. This expansion of the therapeutic scope could lead to new applications for this class of compounds.

The structural similarity of the eseroline scaffold to endogenous signaling molecules suggests the possibility of interactions with various receptors and enzymes in the central nervous system. For instance, analogs of physostigmine have been investigated for their effects on nicotinic acetylcholine (B1216132) receptors. dntb.gov.ua Future studies could explore the activity of novel eseroline dimethylcarbamate derivatives on a broader range of neurotransmitter receptors, ion channels, and signaling proteins implicated in neurological disorders.

Furthermore, there is growing interest in developing compounds that can modulate disease-modifying pathways in neurodegenerative conditions like Alzheimer's disease. This includes targeting processes such as amyloid-beta aggregation and tau pathology. Computational and experimental screening of eseroline dimethylcarbamate analogs against targets involved in these pathways could reveal novel, non-cholinergic mechanisms of action. The investigation into the effects of these compounds on neuroinflammation and oxidative stress, which are key components of neurodegeneration, also represents a promising avenue for future research.

Potential Novel Target/Pathway Therapeutic Rationale Research Approach
Nicotinic Acetylcholine Receptors Modulation of cholinergic neurotransmission beyond cholinesterase inhibitionRadioligand binding assays and functional studies
Amyloid-Beta Aggregation Disease modification in Alzheimer's diseaseIn vitro aggregation assays and cellular models
Tau Pathology Targeting another key hallmark of Alzheimer's diseaseKinase inhibition assays and models of tauopathy
Neuroinflammatory Pathways Reduction of detrimental inflammation in the brainCellular assays for inflammatory markers and animal models of neuroinflammation

Q & A

Q. What are the established synthetic routes for eseroline dimethylcarbamate, and what factors influence yield optimization?

Methodological Answer: Eseroline dimethylcarbamate synthesis typically involves carbamate derivatization of eseroline, a hydrolysis product of physostigmine. Key steps include:

  • Hydrolysis of physostigmine to eseroline under controlled alkaline conditions .
  • Reaction of eseroline with dimethylcarbamoyl chloride in anhydrous solvents (e.g., dichloromethane) to form the dimethylcarbamate ester.
  • Yield optimization depends on reaction temperature (20–25°C), stoichiometric ratios (1:1.2 eseroline:dimethylcarbamoyl chloride), and inert atmospheres to prevent oxidation .

Critical Factors:

FactorImpact
Solvent PurityReduces side reactions
pH ControlPrevents degradation of eseroline base
Antioxidants (e.g., BHT)Enhances stability of intermediates

Stability challenges, such as eseroline’s susceptibility to oxidation, necessitate salt formation (e.g., fumarate or tartrate salts) for long-term storage .

Q. How does eseroline dimethylcarbamate's stability profile influence experimental design in pharmacological studies?

Methodological Answer: Eseroline’s free base is prone to oxidation, requiring researchers to:

  • Use acid salts (e.g., salicylate) in solution formulations with antioxidants (e.g., ascorbic acid) .
  • Conduct stability assays (HPLC or UV-Vis spectroscopy) under varying conditions (pH, temperature) to establish shelf-life parameters.
  • Validate storage protocols (e.g., −20°C in amber vials) to prevent batch variability in in vivo studies .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported cholinesterase inhibitory activity of eseroline derivatives?

Methodological Answer: While eseroline lacks anticholinesterase activity, its derivatives (e.g., phenserine) show potent AChE inhibition. To address discrepancies:

  • Perform comparative enzyme kinetics (e.g., Ellman assay) using purified AChE/BuChE isoforms under standardized conditions (pH 8.0, 25°C) .
  • Validate findings with molecular docking studies to analyze carbamate group interactions with enzyme active sites .
  • Conduct meta-analyses of existing data using tools like Cochrane Review Manager to assess study heterogeneity (e.g., enzyme sources, assay protocols) .

Example Workflow:

  • Literature search across Embase, MEDLINE, and Web of Science for "eseroline derivatives" AND "cholinesterase inhibition."
  • Exclude studies with non-standardized assay conditions.
  • Use random-effects models to quantify effect sizes .

Q. How can in silico modeling enhance structure-activity relationship (SAR) studies of eseroline dimethylcarbamate analogs?

Methodological Answer: Integrate computational and experimental approaches:

  • Descriptor Selection: Use QSAR models with topological (e.g., molecular weight) and electronic (e.g., carbamate group charge) parameters .
  • Docking Simulations: Employ AutoDock Vina to predict binding affinities to AChE (PDB ID: 1ACJ) and compare with experimental IC₅₀ values .
  • Validation: Synthesize top-ranked analogs (e.g., phenserine derivatives) and test in vitro for inhibitory potency and selectivity .

Data Integration Example:

CompoundPredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)
Eseroline−5.2>10,000
Phenserine−9.86.5

Q. What strategies improve systematic reviews on eseroline dimethylcarbamate’s analgesic mechanisms?

Methodological Answer: Follow PRISMA guidelines with:

  • Search Strategy: Combine terms like “eseroline dimethylcarbamate” AND “analgesia” AND (“opioid receptors” OR “cholinergic pathways”) across Embase, MEDLINE, and Google Scholar .
  • Risk of Bias Assessment: Use SYRCLE’s tool for animal studies to evaluate blinding, randomization, and sample size .
  • Data Synthesis: Differentiate between nociception models (e.g., hot plate vs. tail-flick tests) to account for mechanistic variability .

Data Contradiction Analysis

  • Issue: Eseroline’s reported lack of anticholinesterase activity vs. phenserine’s potency .
  • Resolution: Replicate studies using identical enzyme sources (e.g., electric eel AChE) and assay buffers. Cross-validate with in silico binding studies to confirm carbamate group orientation in active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.